CNS Behavioral Profiling: Class-Level Demonstration of In Vivo Psycho- and Neurotropic Activity for 3-(Aminomethyl)-2-methyl-1H-quinolin-4-ones
The 3-(aminomethyl)-2-methyl-1H-quinolin-4-one scaffold, to which the target compound belongs, has demonstrated quantifiable psycho- and neurotropic effects in standardized rodent behavioral tests. In the published series, the analog 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one at 10 mg/kg produced a significant sedative effect (reduced locomotor activity in the open field test) and considerable anti-amnesic activity (passive avoidance test after scopolamine-induced amnesia), while the analog N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide at 100 mg/kg combined potent anxiolytic action (elevated plus maze) with anti-amnesic and antihypoxic effects [1]. The target compound, bearing a diethylamino substituent on the 3-aminomethyl group and a 7-chloro group on the quinoline core, is expected to exhibit a distinct profile that differs from these published analogs, as the amine substituent identity is a primary determinant of the behavioral effect direction and potency [1].
| Evidence Dimension | In vivo psycho- and neurotropic activity profile |
|---|---|
| Target Compound Data | Not directly tested in published study; belongs to the 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-one class |
| Comparator Or Baseline | 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one: sedative + anti-amnesic at 10 mg/kg; N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide: anxiolytic + anti-amnesic + antihypoxic at 100 mg/kg [1] |
| Quantified Difference | Not quantifiable for target compound directly; established class-level proof-of-concept for CNS activity enables SAR exploration |
| Conditions | Open field test, elevated plus maze, rotarod test, tail suspension test, passive avoidance test after scopolamine-induced amnesia, and acute normobaric hypoxia with hypercapnia in mice [1] |
Why This Matters
This class-level evidence de-risks procurement for CNS drug discovery programs by establishing that the 3-(aminomethyl)-2-methyl-1H-quinolin-4-one scaffold is capable of crossing the blood-brain barrier and producing measurable behavioral effects in vivo, a prerequisite for CNS lead optimization.
- [1] Podolsky, I. M.; Shtrygol, S. Yu.; Tsivunin, V. V. The psycho- and neurotropic profiling of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. Saudi Pharmaceutical Journal 2018, 26 (1), 107–114. View Source
